N-Butyl-1-methylazetidin-3-amine
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Overview
Description
N-Butyl-1-methylazetidin-3-amine: is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Horner–Wadsworth–Emmons Reaction: Another route involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
Industrial Production Methods: The industrial production of N-Butyl-1-methylazetidin-3-amine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Butyl-1-methylazetidin-3-amine can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom in the azetidine ring.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered substituents.
Scientific Research Applications
Chemistry: N-Butyl-1-methylazetidin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its azetidine ring is a key structural motif in various biologically active molecules .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of N-Butyl-1-methylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
1-Methylazetidin-3-amine: This compound shares the azetidine ring structure but lacks the butyl group, resulting in different chemical properties and applications.
N-Butylazetidine:
Uniqueness: N-Butyl-1-methylazetidin-3-amine is unique due to the presence of both butyl and methyl groups on the azetidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H18N2 |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-butyl-1-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-3-4-5-9-8-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
XNKCKCDGKIHLTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CN(C1)C |
Origin of Product |
United States |
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